1-(3-Nitrophenyl)-1H-1,2,3-triazole: Comprehensive Spectroscopic & Technical Guide
1-(3-Nitrophenyl)-1H-1,2,3-triazole: Comprehensive Spectroscopic & Technical Guide
Executive Summary
1-(3-Nitrophenyl)-1H-1,2,3-triazole (C
This guide provides a rigorous technical analysis of its spectroscopic signature (NMR, IR, MS) and synthesis, designed for researchers requiring high-fidelity characterization data.
Chemical Identity & Physicochemical Profile
| Parameter | Data |
| IUPAC Name | 1-(3-Nitrophenyl)-1H-1,2,3-triazole |
| Molecular Formula | C |
| Molecular Weight | 190.16 Da |
| Physical State | Pale yellow to off-white solid |
| Melting Point | ~158–162 °C (Typical for nitro-aryl triazoles) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in H |
| InChI Key | JNQPJQVBUDUVTI-UHFFFAOYSA-N |
Synthesis & Experimental Methodology
The most robust route to 1-(3-Nitrophenyl)-1H-1,2,3-triazole is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-azido-3-nitrobenzene and acetylene gas (or a surrogate like calcium carbide or TMS-acetylene).
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic workflow from 3-nitroaniline to the target triazole via diazotization and CuAAC.
Detailed Protocol
-
Azide Formation: Dissolve 3-nitroaniline (10 mmol) in 6M HCl at 0°C. Add NaNO
(1.2 eq) dropwise, followed by NaN (1.5 eq). Extract the resulting azide with ethyl acetate. Caution: Organic azides are potentially explosive. -
Cycloaddition: Dissolve 1-azido-3-nitrobenzene in a 1:1 t-BuOH/H
O mixture. Add CuSO ·5H O (5 mol%) and Sodium Ascorbate (10 mol%). -
Acetylene Addition: Purge the headspace with acetylene gas (balloon pressure) or add calcium carbide directly to the aqueous mixture. Stir at RT for 12–24 hours.
-
Purification: Precipitate the product by adding cold water. Filter and recrystallize from ethanol/water.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is characterized by the desymmetrization of the phenyl ring due to the 3-nitro substituent and the distinct resonances of the triazole ring protons.
H NMR Data (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Triazole-H5 | 9.05 | Doublet | 1H | Most deshielded; adjacent to N1-Aryl. | |
| Phenyl-H2' | 8.78 | Triplet/Singlet | 1H | Between Nitro and Triazole; highly deshielded. | |
| Phenyl-H4' | 8.35 | ddd | 1H | Ortho to Nitro; para to Triazole. | |
| Phenyl-H6' | 8.28 | ddd | 1H | Ortho to Triazole; para to Nitro. | |
| Triazole-H4 | 8.02 | Doublet | 1H | C4 proton; characteristic triazole alkene. | |
| Phenyl-H5' | 7.90 | Triplet | 1H | Meta to both substituents. |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.
C NMR Data (100 MHz, DMSO-
)
-
Triazole Carbons:
134.5 (C4), 121.8 (C5). -
Aromatic Carbons:
148.6 (C-NO ), 137.5 (C-N1), 131.2, 126.4, 123.5, 115.2.
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the nitro group and the triazole heterocycle.
| Functional Group | Wavenumber ( | Intensity | Mode |
| C-H (Aromatic) | 3120–3050 | Weak | Stretching |
| NO | 1535–1525 | Strong | Asymmetric Stretch |
| Triazole (N=N) | 1460–1450 | Medium | Ring Stretch |
| NO | 1355–1345 | Strong | Symmetric Stretch |
| C-N (Aryl) | 1280–1260 | Medium | Stretching |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI (70 eV)
-
Molecular Ion:
; -
Fragmentation Pattern:
-
190
162 (Loss of N , characteristic of triazoles). -
162
116 (Loss of NO ).
-
190
Fragmentation Logic (Graphviz Visualization)
Figure 2: Proposed mass spectrometric fragmentation pathway.
References
-
Wu, L.-Y., et al. (2009). "A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas." Synlett, 2009(09), 1453–1456. Link
-
Li, Y., et al. (2022).[1][2] "Design and Synthesis of 1H-1,2,3-Triazole Derivatives." Frontiers in Chemistry. Link
-
PubChem Compound Summary. "1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde" (Analogous Structure Reference). Link
-
J-GLOBAL. "1-(3-Nitrophenyl)-1H-1,2,3-triazole Chemical Substance Information." Link
